
1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including antihypertensive, antidepressant, antianxiety, and chemotherapeutic properties . The structural diversity of these compounds allows for a wide range of biological activities, making them valuable targets for drug development.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines involves a series of reactions including cyclization and substitution to introduce the piperazine moiety . Similarly, novel derivatives can be synthesized through reactions like the Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . These synthetic routes are crucial for producing compounds with the desired pharmacological properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, and various substituents that influence the compound's biological activity and physicochemical properties . The triazole ring is another common feature in these molecules, which can be functionalized with different substituents to yield compounds with specific activities . The precise structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, which are essential for their biological activity. For example, the interaction of these compounds with biological targets can be studied through docking studies, which help in understanding the potential binding modes and affinities . The reactivity of the piperazine moiety also allows for further chemical modifications, which can be used to optimize the pharmacological profile of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and hydrogen bonding potential, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the presence of a triazine heterocycle has been shown to be essential for high potency and selectivity in enzyme inhibition . Additionally, the crystal structure of these compounds can reveal intermolecular interactions that may affect their behavior in biological systems .
Applications De Recherche Scientifique
Antimicrobial Activities
1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine derivatives demonstrate significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including those with piperazine components, exhibiting good to moderate activities against test microorganisms (Bektaş et al., 2007).
Reactivity and Adsorption Behavior
Al-Ghulikah et al. (2021) investigated the reactive properties and adsorption behavior of a triazole derivative linked with piperazine, providing insights into its potential pharmaceutical applications (Al-Ghulikah et al., 2021).
Anti-Tubercular Agents
A study by Naidu et al. (2016) focused on the synthesis and evaluation of various triazole-piperazine derivatives for their effectiveness against Mycobacterium tuberculosis, with some compounds showing promising results (Naidu et al., 2016).
Antitumor Activity
The piperazine derivative of 1,2,4-triazole has been explored for its antitumor properties. Al-Soud and Al-Masoudi (2004) evaluated new compounds for their DNA affinity and antitumor activity (Al-Soud & Al-Masoudi, 2004). Additionally, Ding et al. (2016) reported the antitumor activity of novel 1,2,4-triazole Schiff bases containing piperazine groups (Ding et al., 2016).
Chemotherapeutic Agent Potential
El-Emam et al. (2012) conducted quantum chemical calculations on a functionalized triazoline-3-thione compound with substituted piperazine, indicating its potential as a chemotherapeutic agent (El-Emam et al., 2012).
Synthesis and Structural Characterization
Research by Hlazunova (2020) focused on the synthesis and characterization of 1,2,4-triazole derivatives, highlighting their pharmacological properties, such as antimicrobial, antifungal, and anti-inflammatory effects (Hlazunova, 2020).
Anti-Bone Cancer Activity
Lv et al. (2019) synthesized a heterocyclic compound with a 1,2,4-triazole and piperazine structure, evaluating its anti-bone cancer activity and potential antiviral activity (Lv et al., 2019).
Binding Characteristics with Bovine Serum Albumin
Karthikeyan et al. (2015) investigated the binding of a piperazine derivative to bovine serum albumin, using fluorescence spectroscopy, providing insights into the pharmacokinetic mechanism of the drug (Karthikeyan et al., 2015).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety ofCYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances in the body.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances in the body.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds, which can improve their pharmacokinetic properties .
Propriétés
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-11-6-9-10-7(11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQSRKLXHARQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67869-95-8 |
Source


|
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

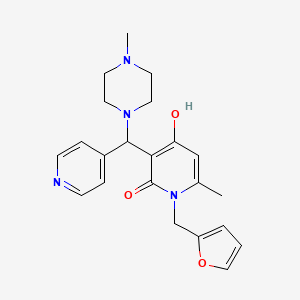
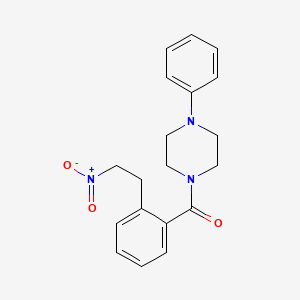
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
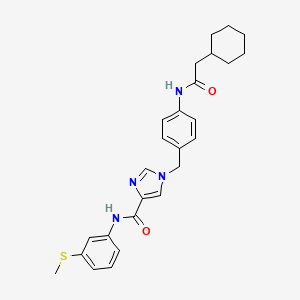
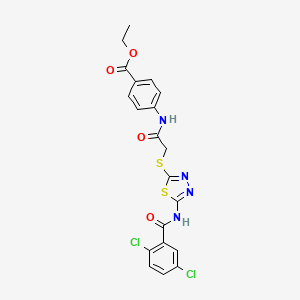
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
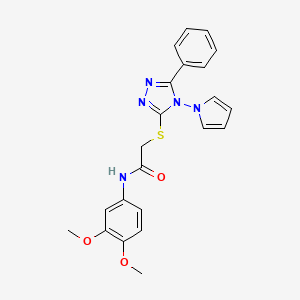

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)
![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)
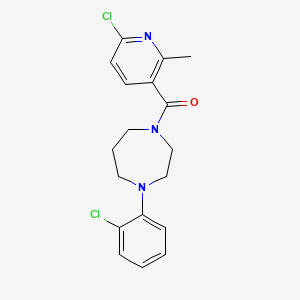
![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)